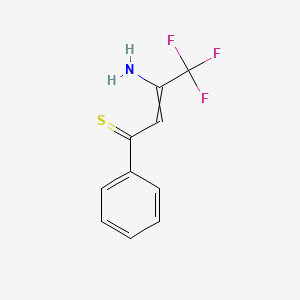
Samarium;zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium zirconium is a compound formed by the combination of the rare-earth element samarium and the transition metal zirconium Samarium, with the atomic number 62, is a lanthanide known for its magnetic properties and applications in various industries Zirconium, with the atomic number 40, is a transition metal known for its corrosion resistance and use in nuclear reactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of samarium zirconium compounds typically involves the reaction of samarium and zirconium precursors under controlled conditions. One common method is the solid-state reaction, where samarium oxide (Sm₂O₃) and zirconium oxide (ZrO₂) are mixed and heated at high temperatures to form the desired compound. The reaction can be represented as follows:
Sm2O3+ZrO2→SmZrO4
Another method involves the use of metal halides. For example, samarium chloride (SmCl₃) and zirconium chloride (ZrCl₄) can be reacted in a solvent such as acetonitrile to form samarium zirconium chloride complexes. The reaction conditions typically involve heating the mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of samarium zirconium compounds may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for precise control over the composition and morphology of the resulting compounds, making them suitable for high-performance applications.
Analyse Des Réactions Chimiques
Types of Reactions
Samarium zirconium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Ligand substitution reactions can occur, where ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of samarium zirconium compounds include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic ligands. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of samarium zirconium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce samarium zirconium oxides, while reduction reactions may yield lower oxidation state compounds.
Applications De Recherche Scientifique
Samarium zirconium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including polymerization and hydrogenation.
Biology: Investigated for potential use in biomedical applications, such as imaging agents and drug delivery systems.
Medicine: Studied for their potential use in cancer treatment, particularly in targeted radiotherapy.
Industry: Used in the production of high-performance materials, such as ceramics and alloys, due to their unique properties.
Mécanisme D'action
The mechanism of action of samarium zirconium compounds depends on their specific application. In catalysis, the compound may act as a Lewis acid, facilitating the formation of reactive intermediates. In biomedical applications, the compound may interact with biological molecules through coordination chemistry, leading to specific biological effects. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Samarium Cobalt: Known for its use in high-performance magnets.
Zirconium Oxide: Widely used in ceramics and as a catalyst support.
Samarium Oxide: Used in various chemical reactions and as a catalyst.
Uniqueness
Samarium zirconium compounds are unique due to the combination of properties from both samarium and zirconium
Propriétés
Numéro CAS |
91184-89-3 |
|---|---|
Formule moléculaire |
SmZr5 |
Poids moléculaire |
606.5 g/mol |
Nom IUPAC |
samarium;zirconium |
InChI |
InChI=1S/Sm.5Zr |
Clé InChI |
XJPUAXZGCBXOIV-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Zr].[Zr].[Zr].[Zr].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
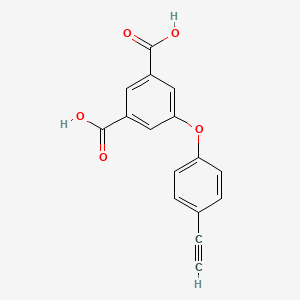
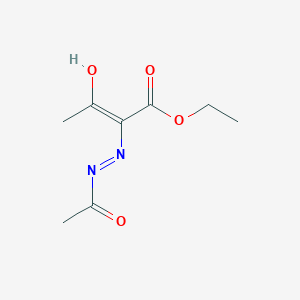
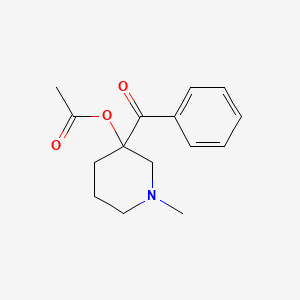
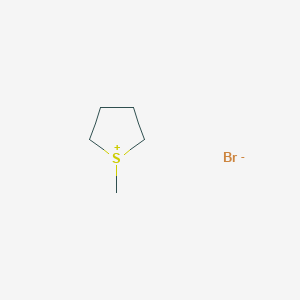
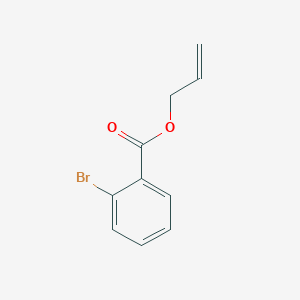
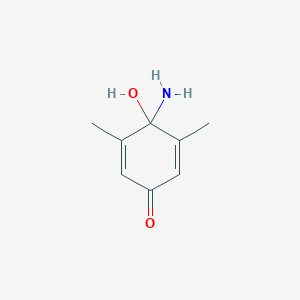
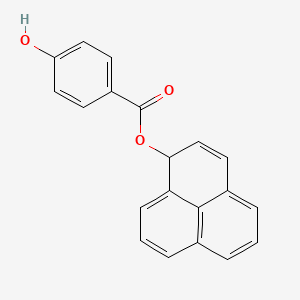
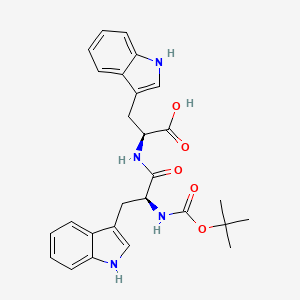
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

